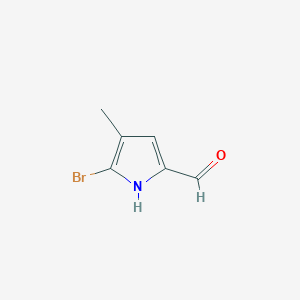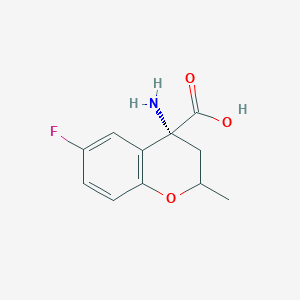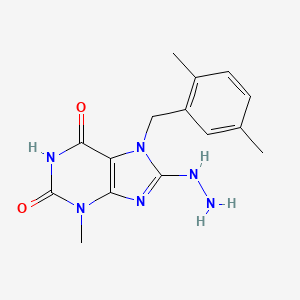
7-(2,5-Dimethylbenzyl)-8-hydrazinyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2,5-Dimethylbenzyl)-8-hydrazinyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the purine family This compound is characterized by its unique structure, which includes a purine core substituted with a 2,5-dimethylbenzyl group and a hydrazinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,5-Dimethylbenzyl)-8-hydrazinyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of the purine core.
Substitution: The 2,5-dimethylbenzyl group is introduced through a substitution reaction.
Hydrazinyl Group Addition: The hydrazinyl group is added using hydrazine hydrate under controlled conditions.
Final Product Formation: The final product is obtained after purification and characterization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures.
化学反応の分析
Types of Reactions
7-(2,5-Dimethylbenzyl)-8-hydrazinyl-3-methyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The benzyl and hydrazinyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield purine oxides, while reduction can produce hydrazine derivatives.
科学的研究の応用
7-(2,5-Dimethylbenzyl)-8-hydrazinyl-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-(2,5-Dimethylbenzyl)-8-hydrazinyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as cell cycle arrest and apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
7-Benzyl-8-hydrazinyl-3-methyl-1H-purine-2,6(3H,7H)-dione: Similar structure but lacks the dimethyl substitution on the benzyl group.
7-(2-Methylbenzyl)-8-hydrazinyl-3-methyl-1H-purine-2,6(3H,7H)-dione: Contains a single methyl group on the benzyl ring.
7-(2,5-Dimethylbenzyl)-8-amino-3-methyl-1H-purine-2,6(3H,7H)-dione: The hydrazinyl group is replaced with an amino group.
Uniqueness
The uniqueness of 7-(2,5-Dimethylbenzyl)-8-hydrazinyl-3-methyl-1H-purine-2,6(3H,7H)-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 2,5-dimethylbenzyl and hydrazinyl groups contributes to its potential as a versatile compound in various research applications.
特性
分子式 |
C15H18N6O2 |
|---|---|
分子量 |
314.34 g/mol |
IUPAC名 |
7-[(2,5-dimethylphenyl)methyl]-8-hydrazinyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C15H18N6O2/c1-8-4-5-9(2)10(6-8)7-21-11-12(17-14(21)19-16)20(3)15(23)18-13(11)22/h4-6H,7,16H2,1-3H3,(H,17,19)(H,18,22,23) |
InChIキー |
IMFLEBZWJQSCFG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)CN2C3=C(N=C2NN)N(C(=O)NC3=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


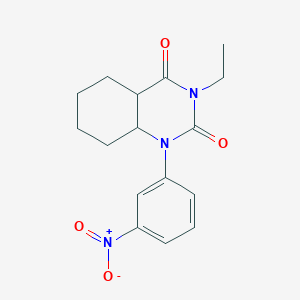
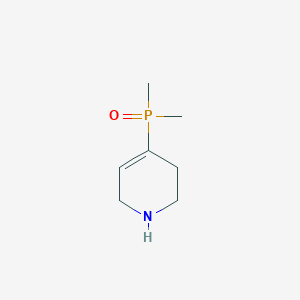
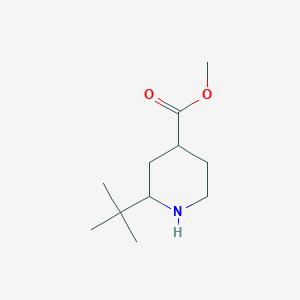
![6-(3,5-dimethylpyrazol-1-yl)-2-methyl-N-[1-(4-methylphenyl)ethylideneamino]pyrimidin-4-amine](/img/structure/B14783229.png)
![Tert-butyl (4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)phenyl)carbamate](/img/structure/B14783231.png)
![(4S)-6-fluoro-2',5'-dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-2-carboxylic acid](/img/structure/B14783243.png)
![7-Bromo-4-chloro-2-(2,4-dimethoxybenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B14783249.png)
![[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate](/img/structure/B14783258.png)
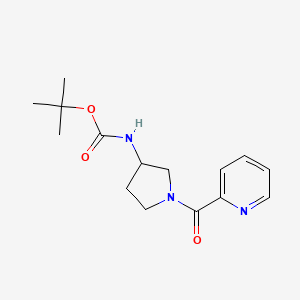

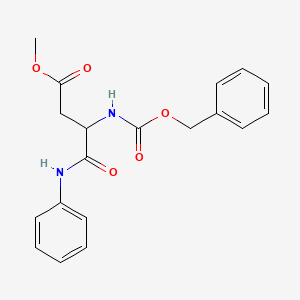
![N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-cyclopropylacetamide](/img/structure/B14783278.png)
